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Compound of Interest

Compound Name: 2-(Hydroxymethyl)cyclohexanone

Cat. No.: B1294659 Get Quote

An In-Depth Technical Guide to (S)-2-(Hydroxymethyl)cyclohexanone: Properties, Synthesis,

and Applications in Drug Development

Introduction
(S)-2-(Hydroxymethyl)cyclohexanone is a versatile chiral building block of significant interest

in the fields of organic synthesis and medicinal chemistry.[1] Its molecular architecture,

featuring a ketone and a primary alcohol on a stereodefined cyclohexyl scaffold, presents a

unique bifunctionality that makes it an invaluable intermediate for constructing complex

molecules, including natural products and pharmacologically active compounds.[1][2] This

guide, intended for researchers, scientists, and drug development professionals, provides a

comprehensive technical overview of its properties, enantioselective synthesis, chemical

reactivity, and critical applications, particularly in the development of novel therapeutic agents.

The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon within

a single chiral molecule allows for a diverse range of stereocontrolled transformations,

solidifying its role as a cornerstone synthon in modern pharmaceutical research.[3][4]

Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic characteristics of (S)-2-
(Hydroxymethyl)cyclohexanone is paramount for its effective use in synthesis, including

reaction monitoring, quality control, and structural elucidation of its derivatives.[5]

Core Physicochemical Properties
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The fundamental properties of (S)-2-(Hydroxymethyl)cyclohexanone are summarized in the

table below. These data are essential for experimental design, safety assessments, and

regulatory documentation.

Property Value Source(s)

IUPAC Name

(2S)-2-

(hydroxymethyl)cyclohexan-1-

one

[1]

CAS Number 220199-90-6 [1]

Molecular Formula C₇H₁₂O₂ [1][6][7]

Molecular Weight 128.17 g/mol [1][6][7]

Appearance
Typically a liquid or low-melting

solid
[1]

Boiling Point 114-115 °C (at 16 Torr) [8][9]

Density 1.070 g/cm³ (at 19 °C) [8][9]

Topological Polar Surface Area 37.3 Å² [1][6]

Exact Mass 128.083729621 Da [1][6]

Spectroscopic Profile
The spectroscopic signature of (S)-2-(Hydroxymethyl)cyclohexanone is defined by its two

functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption

band for the ketone C=O stretch, typically appearing around 1715 cm⁻¹.[5] Additionally, a

broad and intense absorption band is observed in the 3200-3600 cm⁻¹ region, which is

characteristic of the O-H stretching vibration of the primary alcohol, broadened by hydrogen

bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural

information. The key predicted chemical shifts are outlined below. The causality for these

shifts lies in the electronic environment of the protons and carbons; for instance, the protons
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on the carbon adjacent to the hydroxyl group are deshielded, causing them to appear

downfield.

Nucleus Group
Expected Chemical
Shift (δ, ppm)

Key Observations

¹H NMR -CH₂-OH ~3.5 - 3.8

Diastereotopic protons

due to the adjacent

chiral center, often

appearing as two

distinct multiplets.[5]

-OH
Variable (broad

singlet)

The chemical shift is

highly dependent on

solvent, concentration,

and temperature.[5]

Cyclohexyl protons 1.2 - 2.5

A series of complex,

overlapping multiplets.

[5]

¹³C NMR C=O ~210 - 215

Typical chemical shift

for a cyclohexanone

carbonyl carbon.[5]

-CH₂-OH ~65 - 70

Chemical shift for the

carbon bearing the

primary hydroxyl

group.

Synthesis and Stereocontrol
The utility of (S)-2-(Hydroxymethyl)cyclohexanone in pharmaceutical development is

critically dependent on its enantioselective synthesis to ensure access to the desired

stereoisomer of the final drug product.

Enantioselective Synthesis: Organocatalytic α-
Hydroxymethylation
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A significant advancement in the synthesis of this chiral building block is the use of amino acid

organocatalysis.[4] The L-threonine-catalyzed asymmetric α-hydroxymethylation of

cyclohexanone with an aqueous formaldehyde solution (formalin) provides a direct and efficient

route to the (S)-enantiomer.[1][4] This method is advantageous as it avoids the use of metal

catalysts and often proceeds under mild conditions. The causality behind the stereocontrol

stems from the formation of a chiral enamine intermediate between the L-threonine catalyst

and cyclohexanone, which then directs the approach of formaldehyde from the less sterically

hindered face, leading to the desired (S) configuration.

Experimental Protocol: L-Threonine Catalyzed
Asymmetric α-Hydroxymethylation
This protocol outlines a self-validating system for synthesizing the chiral intermediate. The

success of the reaction is validated by chiral chromatography to determine the enantiomeric

excess (ee) of the final product.

Materials:

Cyclohexanone

L-Threonine

Formalin (37% aqueous solution)

Dimethyl sulfoxide (DMSO)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve L-threonine (e.g., 0.1 equivalents) in

DMSO.
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Addition of Reactants: Add cyclohexanone (1.0 equivalent) to the solution, followed by the

dropwise addition of formalin (e.g., 2.0 equivalents).

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be

monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the

consumption of cyclohexanone.

Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer

multiple times with ethyl acetate.

Purification: Combine the organic layers, wash with brine, and dry over anhydrous

magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure.

Final Purification: Purify the resulting crude product by flash column chromatography on

silica gel to yield pure (S)-2-(Hydroxymethyl)cyclohexanone.

Validation: Determine the enantiomeric excess of the purified product using chiral high-

performance liquid chromatography (HPLC) or chiral GC.

Synthesis Workflow Diagram
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Caption: Workflow for the asymmetric synthesis of the chiral building block.

Chemical Reactivity and Synthetic Utility
The dual functionality of (S)-2-(Hydroxymethyl)cyclohexanone is the cornerstone of its

synthetic versatility, allowing for selective transformations at either the ketone or the alcohol.

Key Transformations
Oxidation: The primary alcohol can be selectively oxidized. Using mild reagents yields the

corresponding aldehyde, while stronger oxidizing agents like potassium permanganate result

in the formation of 2-(carboxymethyl)cyclohexanone.[4][10] Separately, the ketone moiety
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can undergo a Baeyer-Villiger oxidation with a peroxy acid to form a caprolactone derivative.

[1]

Reduction: The ketone can be stereoselectively reduced using agents like sodium

borohydride (NaBH₄) to yield 2-(hydroxymethyl)cyclohexanol, a 1,2-diol.[4] The

stereochemical outcome is influenced by the existing stereocenter.

Substitution: The hydroxyl group is a poor leaving group, but it can be readily converted into

a good leaving group, such as a tosylate or mesylate. This activated intermediate can then

undergo an Sₙ2 reaction with a wide variety of nucleophiles, enabling the introduction of

diverse functional groups at the 2-position.[1][4]

Condensation Reactions: Under basic or acidic conditions, the molecule can undergo a self-

aldol condensation reaction, where the enolate of one molecule attacks the carbonyl group

of another.[1]

Reaction Pathways Diagram

Oxidation Reduction Substitution (via Tosylate/Mesylate)

(S)-2-(Hydroxymethyl)cyclohexanone

Keto-aldehyde

Mild Oxidant

2-(Carboxymethyl)cyclohexanone
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Peroxy Acid
(Baeyer-Villiger)

2-(Hydroxymethyl)cyclohexanol

NaBH₄

2-Substituted Cyclohexanone
(e.g., with Nu⁻)

1. TsCl, Py
2. Nucleophile (Nu⁻)
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Caption: Key reaction pathways of (S)-2-(Hydroxymethyl)cyclohexanone.
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Applications in Pharmaceutical Research and
Development
(S)-2-(Hydroxymethyl)cyclohexanone serves as a crucial precursor for several classes of

therapeutic agents, underscoring its importance for drug development professionals.[1]

Case Study: Synthesis of (R,R)-Rociverine
A notable application is in the synthesis of (R,R)-rociverine, a spasmolytic agent used to relieve

muscle spasms.[3] The synthesis masterfully utilizes the pre-existing stereocenter of (S)-2-
(Hydroxymethyl)cyclohexanone to establish the desired stereochemistry in the final drug

molecule, a critical factor for its therapeutic activity.[3] Rociverine exhibits a dual mechanism of

action: it has a modest antimuscarinic effect, antagonizing acetylcholine, and also acts as a

direct myolytic by inhibiting the influx of calcium ions into smooth muscle cells.[3]

Mechanism of Action Diagram: Rociverine

Pathway 1: Antimuscarinic Action

Pathway 2: Direct Myolytic Action(R,R)-Rociverine

Muscarinic Receptors
Antagonizes

Ca²⁺ Channels

Inhibits

Acetylcholine Blocked

Smooth Muscle
Relaxation

Inhibition of Ca²⁺ Influx

Click to download full resolution via product page

Caption: Dual mechanism of action of the spasmolytic agent Rociverine.

Other Therapeutic Targets
CCR2 Receptor Antagonists: The core structure of (S)-2-(Hydroxymethyl)cyclohexanone
is found in precursors to potent antagonists for the C-C chemokine receptor type 2 (CCR2).
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These antagonists are being investigated for their potential in treating inflammatory diseases

like rheumatoid arthritis and multiple sclerosis.[1][4]

Carbocyclic Nucleoside Analogues: Derivatives of this chiral building block are integral to the

synthesis of carbocyclic nucleoside analogues. This class of compounds, where a

carbocyclic ring replaces the furanose sugar of natural nucleosides, is widely explored for

antiviral activity against viruses such as HIV and Hepatitis B.[1][4]

Stability, Storage, and Safe Handling
Proper handling and storage are crucial to maintain the integrity and purity of (S)-2-
(Hydroxymethyl)cyclohexanone.

Stability Profile and Potential Degradation
The bifunctional nature of the molecule suggests several potential degradation pathways. The

primary routes are likely oxidation of the primary alcohol to an aldehyde or carboxylic acid, and

acid- or base-catalyzed rearrangements or condensation reactions.[2]

Recommended Storage and Handling
To ensure long-term stability and prevent degradation, the following conditions are

recommended.
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Parameter Recommendation Rationale Source(s)

Storage Temperature Refrigerated (2-8 °C)

To minimize potential

thermal degradation

and side reactions.

[2][9]

Atmosphere

Store in a dry place

under an inert

atmosphere (e.g.,

Argon, Nitrogen)

To prevent moisture-

related degradation

and oxidation.

[2]

Container
Tightly closed

container

To prevent

contamination and

exposure to moisture

and air.

[2][11]

Incompatible Materials

Strong oxidizing

agents, strong bases,

strong reducing

agents

To prevent undesired

chemical reactions

like oxidation of the

alcohol or enolate

formation.

[2]

Handling

Use in a well-

ventilated area, away

from heat, sparks, and

open flames

General safety

practice for handling

potentially

combustible chemical

reagents.

[11][12]

Safety and Hazard Information
According to the Globally Harmonized System (GHS), (S)-2-(Hydroxymethyl)cyclohexanone
is associated with the following hazards:

H315: Causes skin irritation[1][6]

H319: Causes serious eye irritation[1][6]

H335: May cause respiratory irritation[1][6]
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Standard personal protective equipment (PPE), including safety goggles, chemical-resistant

gloves, and a lab coat, should be worn at all times. All handling should be performed in a

chemical fume hood to avoid inhalation of vapors.[13]

Conclusion
(S)-2-(Hydroxymethyl)cyclohexanone stands out as a high-value chiral synthon in synthetic

and medicinal chemistry. Its defined stereochemistry combined with its orthogonal ketone and

alcohol functionalities provides a robust platform for the enantioselective synthesis of complex

and biologically active molecules. From spasmolytics to potential anti-inflammatory and antiviral

agents, its applications continue to expand, making a thorough understanding of its properties,

reactivity, and handling essential for any researcher or drug development professional aiming

to leverage its synthetic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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